Estradiol undecylate

Catalog No.
S527453
CAS No.
3571-53-7
M.F
C29H44O3
M. Wt
440.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol undecylate

CAS Number

3571-53-7

Product Name

Estradiol undecylate

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate

Molecular Formula

C29H44O3

Molecular Weight

440.7 g/mol

InChI

InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1

InChI Key

TXHUMRBWIWWBGW-GVGNIZHQSA-N

SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Solubility

Soluble in DMSO

Synonyms

AI3-52642; AI3 52642; AI352642; Estradiol undecylate

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C

Description

The exact mass of the compound Estradiol undecylate is 440.329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Estradiol Congeners - Supplementary Records. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Menopausal Hormone Therapy

One area of research explores estradiol undecylate as a potential treatment for menopausal symptoms in women. Hot flashes, vaginal dryness, and sleep disturbances are common issues experienced during menopause. Estradiol plays a crucial role in regulating these functions, and studies suggest estradiol undecylate's long-acting properties could offer a convenient and effective therapy ().

Treatment for Transgender Women

Estradiol undecylate is being investigated as a feminizing hormone therapy for transgender women. Due to its extended release mechanism, it has the potential to reduce injection frequency compared to other estradiol formulations (). Research is ongoing to determine optimal dosages and long-term effects in this population.

Prostate Cancer Treatment

Historically, estradiol undecylate was used in high doses to treat prostate cancer by suppressing testosterone production. However, due to side effects like gynecomastia (breast enlargement in males) and cardiovascular risks, it has been largely replaced by newer medications with fewer complications ().

Other Areas of Investigation

Estradiol undecylate's potential applications are being explored in other research areas as well. These include:

  • Suppression of sex drive in sex offenders: Studies have investigated its effectiveness in reducing libido in this population, though more research is needed ().
  • Management of bone health: Estradiol plays a role in bone health, and estradiol undecylate's impact on bone density in various populations is being examined.

Estradiol undecylate is a synthetic estrogen and an ester derivative of estradiol, specifically the C17β undecanoate ester. It is primarily used in hormone replacement therapy and as part of treatment regimens for certain medical conditions, including prostate cancer and gender-affirming hormone therapy for transgender women. Estradiol undecylate is characterized by its prolonged duration of action, which can last from one to four months depending on the dosage administered. This compound is typically administered via intramuscular injection and is known for its ability to release estradiol slowly into the bloodstream, providing a steady hormonal effect over an extended period .

Estradiol undecylate acts as a prodrug. After intramuscular injection, the undecanoate ester is cleaved, releasing estradiol, the active ingredient. Estradiol then binds to estrogen receptors in various tissues, triggering cellular responses associated with estrogenic effects [].

Toxicity:

Estradiol undecylate can cause side effects typical of estrogens, including breast tenderness, vaginal bleeding, and blood clots []. While specific toxicity data for EU is limited, research on estradiol suggests potential risks associated with long-term use, such as increased risk of certain cancers [].

Flammability:

No data on the flammability of estradiol undecylate is currently available.

Reactivity:

Estradiol undecylate is light-sensitive and should be stored in a dark place [].

  • Hydrolysis: The ester bond can be hydrolyzed by esterases present in the liver, blood, and tissues, yielding estradiol and undecanoic acid as products.
  • Oxidation: Estradiol undecylate can be oxidized to form estrone, a less potent estrogen.
  • Reduction: Various metabolites can be formed through reduction reactions involving reducing agents such as sodium borohydride .

Common Reagents and Conditions

  • Hydrolysis: Enzymatic hydrolysis using esterases.
  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reducing agents including sodium borohydride or lithium aluminum hydride.

As an estrogen agonist, estradiol undecylate binds to estrogen receptors, leading to the activation of estrogen-responsive genes. This receptor-ligand complex translocates into the nucleus, influencing various cellular functions such as growth, differentiation, and proliferation. The specific biological effects depend on the target tissue and the nature of the genes activated. Estradiol undecylate has been shown to modulate multiple biochemical pathways related to cell signaling and metabolism .

Pharmacodynamics

The pharmacological effects of estradiol undecylate include:

  • Duration of Action: After intramuscular injection, effects can last from one to four months.
  • Metabolism: Primarily metabolized in the liver, leading to estrone and other metabolites .

Estradiol undecylate is synthesized through the esterification of estradiol with undecanoic acid. The process typically involves:

  • Refluxing: The reaction mixture is heated under reflux conditions in the presence of a catalyst, commonly sulfuric acid or p-toluenesulfonic acid.
  • Purification: Following the reaction, purification methods such as recrystallization or chromatography are employed to isolate the final product .

In industrial settings, larger-scale production may utilize continuous flow systems to ensure consistent quality.

Estradiol undecylate has several applications:

  • Hormone Replacement Therapy: Used in menopausal women to alleviate symptoms associated with estrogen deficiency.
  • Transgender Hormone Therapy: Administered to transgender women as part of gender-affirming treatment protocols.
  • Prostate Cancer Treatment: Utilized as part of hormonal therapy regimens for prostate cancer patients .

Estradiol undecylate may interact with various drugs and biological processes. Notably, it has been observed that combining it with certain medications can increase the risk or severity of adverse effects. For example, when used alongside acetylcholine, there may be heightened risks associated with hormonal therapies. Additionally, its metabolism can be influenced by other drugs that affect hepatic cytochrome enzymes involved in estrogen metabolism .

Estradiol undecylate shares similarities with other estrogen esters but is unique due to its long duration of action. Here are some comparable compounds:

CompoundDuration of ActionRoute of AdministrationUnique Features
Estradiol valerate2–4 weeksIntramuscular injectionShorter duration compared to estradiol undecylate
Estradiol enanthate2–4 weeksIntramuscular injectionSimilar structure but shorter action
Estradiol cypionate1–2 weeksIntramuscular injectionUsed widely in hormone replacement therapy
Estradiol acetate1 weekIntramuscular injectionRapid release but shorter duration

Uniqueness of Estradiol Undecylate

Estradiol undecylate stands out due to its extended release profile when injected intramuscularly, providing a more stable hormonal level over time compared to other esters. This characteristic makes it particularly advantageous for patients requiring consistent estrogen levels without frequent dosing .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

440.32904526 g/mol

Monoisotopic Mass

440.32904526 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H3N3A8MFJC

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard

Health Hazard

Other CAS

3571-53-7

Wikipedia

Estradiol_undecylate

Dates

Modify: 2023-08-15
1: Schürmeyer T, Graff J, Senge T, Nieschlag E. Effect of oestrogen or cyproterone acetate treatment on adrenocortical function in prostate carcinoma patients. Acta Endocrinol (Copenh). 1986 Mar;111(3):360-7. PubMed PMID: 2421511.
2: Bukhari AR, Guessab A, Nicol ML. Hormone mediated changes in monoamine stores and regulation of enzymes of biosynthesis and metabolism in the rat adrenal gland. Influence of progesterone, estradiol, ACTH and testosterone administration. Steroids. 1981 Jul;38(1):1-10. PubMed PMID: 6270850.
3: Spona J, Lunglmayr G. [Serum prolactin levels during therapy of prostatic cancer with oestradiol-17 beta-undecylate and cyproterone acetate (author's transl)]. Wien Klin Wochenschr. 1980 Jul 4;92(14):494-7. German. PubMed PMID: 6933738.
4: Jacobi GH, Altwein JE, Kurth KH, Basting R, Hohenfellner R. Treatment of advanced prostatic cancer with parenteral cyproterone acetate: a phase III randomised trial. Br J Urol. 1980 Jun;52(3):208-15. PubMed PMID: 7000222.
5: Grizard G, Boucher D, Thieblot L. Circadian variations of ovarian ascorbic acid depletion in response to luteinising hormone in the rat. Int J Chronobiol. 1978;5(4):533-44. PubMed PMID: 700903.
6: Kuhl H, Auerhammer W, Taubert HD. Oligomeric oestradiol esters: a new class of long-acting oestrogens. Acta Endocrinol (Copenh). 1976 Oct;83(2):439-48. PubMed PMID: 989671.
7: Leyendecker G, Geppert G, Nocke W, Ufer J. [Estradiol-17beta, estrone, LH and FSH in serum after administration of estradiol-17beta, estradiolbenzoate, estradiol-valeriate and estradiol-undecylate in the female (author's transl)]. Geburtshilfe Frauenheilkd. 1975 May;35(5):370-4. German. PubMed PMID: 1150068.
8: Duverger-Nedellec A. [Effects of injections of a prolonged-action estradiol (di-undecylate of estradiol) on gestation in normal rats]. C R Acad Sci Hebd Seances Acad Sci D. 1967 Apr 17;264(16):2039-42. French. PubMed PMID: 4963612.
9: MOLLARD P. [Clinical action of estradiol undecylate in the treatment of prostatic cancer]. Lyon Med. 1963 Mar 31;209:759-65. French. PubMed PMID: 13935867.
10: GOUYGOU C, GUERITEE N, PYE A. [A fat-soluble, delayed estrogen : the estradiol undecylate]. Therapie. 1956;11(5):909-17. French. PubMed PMID: 13391788.
11: WIED GL. [Estradiol valerate and estradiol undecylate, two new estrogens with prolonged action; comparison with estradiol benzoate]. Geburtshilfe Frauenheilkd. 1954 Jan;14(1):45-52. Undetermined Language. PubMed PMID: 13142295.

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